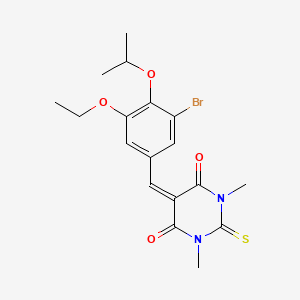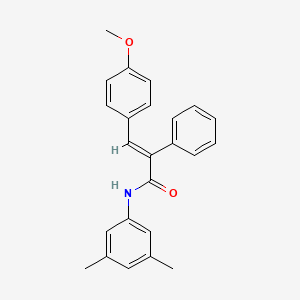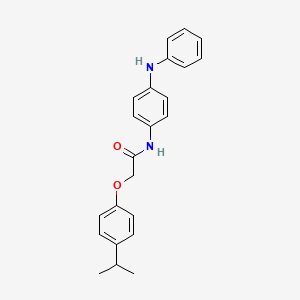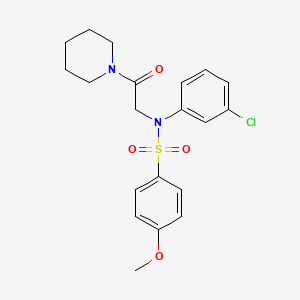![molecular formula C19H24N2O5S B3553286 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B3553286.png)
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide
Vue d'ensemble
Description
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide, also known as DMSPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSPE is a sulfonylurea derivative that has been synthesized for its therapeutic and biological properties.
Applications De Recherche Scientifique
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antidiabetic, anti-inflammatory, and antitumor activities, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide is not fully understood, but it is believed to involve the inhibition of ATP-sensitive potassium channels in pancreatic beta cells, leading to an increase in insulin secretion. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the reduction of blood glucose levels, inhibition of COX-2 activity, and induction of apoptosis in cancer cells. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide in lab experiments is its high potency and selectivity for its target enzymes and receptors. However, its low solubility in aqueous solutions and potential toxicity at high doses are some of the limitations that need to be considered.
Orientations Futures
There are several future directions for the research and development of N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide. One potential direction is the optimization of its chemical structure to improve its pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of its potential applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its potential toxicity.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its antidiabetic, anti-inflammatory, and antitumor activities make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
Propriétés
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-5-14-8-6-7-9-16(14)20-19(22)13-21(2)27(23,24)15-10-11-17(25-3)18(12-15)26-4/h6-12H,5,13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCULCNGFKQKRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B3553204.png)

![ethyl (4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3553216.png)
![N-(2-chlorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3553224.png)
![2-methyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-5-isoindolinecarboxamide](/img/structure/B3553230.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3553231.png)

![N-(2-ethylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3553247.png)
![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3553264.png)
![3-[1-[(4-chlorobenzoyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3553270.png)
![5-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B3553275.png)

![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3553305.png)
